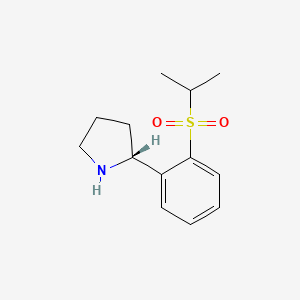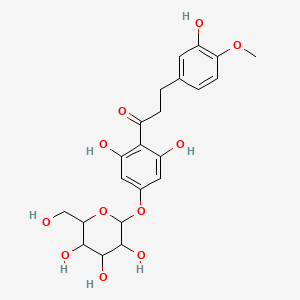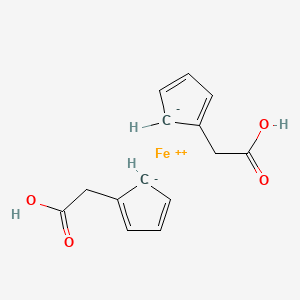![molecular formula C18H13BrN2O2 B12100183 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B12100183.png)
3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is an organic compound that features a pyrazole ring substituted with a 4-bromo-phenyl group and a phenyl group, along with an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone, such as 1-phenyl-1,3-butanedione, under acidic or basic conditions.
Bromination: The pyrazole intermediate is then brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) to introduce the 4-bromo-phenyl group.
Acrylic acid addition: Finally, the acrylic acid moiety is introduced through a Heck reaction, where the brominated pyrazole is coupled with acrylic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromo-phenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation or cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
作用机制
The mechanism of action of 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)propionic acid: Similar in structure but lacks the pyrazole ring and acrylic acid moiety.
4-Bromophenylboronic acid: Contains the 4-bromo-phenyl group but differs in the functional groups attached.
1-Bromo-3-phenylpropane: Similar in having a bromine and phenyl group but lacks the pyrazole and acrylic acid components.
Uniqueness
3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is unique due to the combination of the pyrazole ring, 4-bromo-phenyl group, and acrylic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
属性
分子式 |
C18H13BrN2O2 |
|---|---|
分子量 |
369.2 g/mol |
IUPAC 名称 |
(E)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H13BrN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23)/b11-8+ |
InChI 键 |
QPKFCXWJIXKZHC-DHZHZOJOSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)/C=C/C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B12100111.png)

![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B12100126.png)

![2-[[6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B12100139.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B12100141.png)
![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12100149.png)


![[2-(9-Chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate;hydrate](/img/structure/B12100172.png)



